tert-butyl[(4-methylphenyl)methyl]amine
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Overview
Description
tert-butyl[(4-methylphenyl)methyl]amine is an organic compound belonging to the class of amines It is characterized by the presence of a nitrogen atom bonded to a 2-methylpropan-2-amine group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(4-methylphenyl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with 2-methylpropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl[(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens, electrophiles, organic solvents like dichloromethane.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives.
Scientific Research Applications
tert-butyl[(4-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
tert-butyl[(4-methylphenyl)methyl]amine is unique due to its specific structure, which combines a 2-methylpropan-2-amine group with a 4-methylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOKYMQGPPWSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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